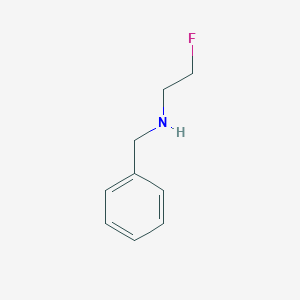

Benzyl(2-fluoroethyl)amine

Description

Thematic Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. Due to its high electronegativity, small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond, fluorine substitution can profoundly influence a molecule's physical, chemical, and biological characteristics. acs.orgtandfonline.com In medicinal chemistry, for instance, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates, as the C-F bond is more resistant to enzymatic cleavage than a C-H bond. tandfonline.comtandfonline.com

Furthermore, the presence of fluorine can modulate the acidity (pKa) of nearby functional groups, alter molecular conformation, and increase lipophilicity, which can in turn affect a molecule's membrane permeability and binding affinity to biological targets. acs.orgtandfonline.com The unique properties conferred by fluorine have led to its inclusion in a significant portion of marketed pharmaceuticals, including anticancer agents. omicsonline.org The rarity of naturally occurring organofluorine compounds further underscores the importance of synthetic fluorination methods in chemical research. omicsonline.org

Importance of Amine Functionalities in Contemporary Chemical Synthesis

Amines are fundamental organic compounds characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. purkh.comuniversalclass.com This reactivity is central to their role as versatile building blocks and key intermediates in a vast array of chemical syntheses. ijrpr.comfiveable.me Amines are integral to the creation of pharmaceuticals, agrochemicals, dyes, and polymers. purkh.comijrpr.comchemicalbook.com

The amine functional group is a ubiquitous feature in biologically active molecules, including amino acids, the fundamental units of proteins, and neurotransmitters like serotonin (B10506) and dopamine. purkh.com Consequently, the synthesis and modification of amines are critical pursuits in medicinal chemistry for the development of new therapeutic agents. ijrpr.com The ability of amines to form hydrogen bonds also influences the physical properties of molecules, such as their boiling point and solubility. universalclass.com

Academic Contextualization of Benzyl(2-fluoroethyl)amine within Fluoroalkylamine and Benzylamine (B48309) Chemistry

This compound exists at the intersection of two significant classes of organic compounds: fluoroalkylamines and benzylamines. Its structure contains a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) and a 2-fluoroethyl group, both of which contribute to its chemical identity and potential utility.

This compound is classified as a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups (the benzyl and the 2-fluoroethyl groups) and one hydrogen atom. fiveable.me According to IUPAC nomenclature guidelines, its systematic name is N-(2-fluoroethyl)-1-phenylmethanamine. qmul.ac.uk Alternative names found in chemical literature and databases include:

BENZYL-(2-FLUORO-ETHYL)-AMINE chemicalbook.com

N-Benzyl-2-fluoroethylamine

The presence of the fluorine atom on the ethyl group categorizes it as a β-fluoroalkylamine. nih.gov

Table 1: Compound Identification

| Name | Formula | CAS Number |

|---|

Data sourced from ChemicalBook chemicalbook.com

The benzyl group is a common structural motif in organic chemistry. It is often used as a protecting group for amines due to its relative stability and the fact that it can be cleaved under specific conditions, such as hydrogenolysis. acs.org Benzylamine and its derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. sinocurechem.comchemicalbook.com The benzyl moiety contributes to the molecule's hydrophobicity and can engage in various chemical reactions. sinocurechem.com

The 2-fluoroethyl moiety introduces the influential properties of fluorine into the molecule. The strategic placement of a fluorine atom on the ethyl group can significantly alter the basicity of the amine compared to its non-fluorinated analog, ethylamine. The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its pKa. acs.org This modification can be crucial in tuning the pharmacokinetic profile of a molecule. The 2-fluoroethyl group is a valuable building block in the synthesis of various bioactive compounds, and methods for its introduction are of significant interest. ontosight.aichemimpex.com The synthesis of β-fluoroalkylamines, such as this compound, is an active area of research, with methods like the aminofluorination of alkenes providing direct access to this important class of compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

122974-04-3 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.2 g/mol |

IUPAC Name |

N-benzyl-2-fluoroethanamine |

InChI |

InChI=1S/C9H12FN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI Key |

QEDZNQOBLQGNBX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNCCF |

Canonical SMILES |

C1=CC=C(C=C1)CNCCF |

Synonyms |

BENZYL-(2-FLUORO-ETHYL)-AMINE |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Benzyl 2 Fluoroethyl Amine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of Benzyl(2-fluoroethyl)amine dictates its nucleophilic and basic character, making it susceptible to reactions with various electrophiles.

Acylation Reactions Leading to Amide Derivatives

The nitrogen atom of this compound can readily react with acylating agents, such as acid chlorides or carboxylic acids, to form the corresponding N-benzyl-N-(2-fluoroethyl)amides. This acylation is a common method for the synthesis of amides. organic-chemistry.org The reaction with an acid chloride is typically rapid and exothermic, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. hud.ac.uk Alternatively, direct amidation with carboxylic acids can be achieved, often requiring activating agents or catalysts to facilitate the dehydration process. organic-chemistry.org

Table 1: Examples of Acylation Reactions with Amines

| Acylating Agent | Amine | Product | Conditions |

|---|---|---|---|

| Acetyl chloride | Benzylamine (B48309) | N-benzylacetamide | Base, solvent |

This table presents generalized acylation reactions applicable to secondary amines like this compound.

Salt Formation and Neutralization Reactions

As a base, this compound readily reacts with acids to form benzyl(2-fluoroethyl)ammonium salts. For instance, reaction with hydrochloric acid would yield benzyl(2-fluoroethyl)ammonium chloride. This is a typical acid-base neutralization reaction. The parent compound, benzylamine, is known to form stable salts such as the hydrochloride and picrate. chemicalbook.com The basicity of benzylamine is stronger than that of aniline, and this characteristic is expected to be retained in its N-substituted derivatives like this compound. chemicalbook.com The formation of such salts is a common procedure in pharmaceutical and chemical applications for improving the solubility and stability of amine compounds. wikipedia.orggoogle.com

Reactions with Carbonyl Compounds for Imine or Enamine Formation

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. wikipedia.orgmakingmolecules.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org This intermediate then dehydrates, and because the nitrogen lacks a second proton to be eliminated for imine formation, a proton is removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond, yielding the enamine. makingmolecules.comlibretexts.orglibretexts.org Enamines are versatile synthetic intermediates due to the nucleophilic character of the α-carbon. wikipedia.orgmasterorganicchemistry.com

In contrast, primary amines react with aldehydes and ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group in this compound is also a site of significant reactivity, particularly at the benzylic carbon and the aromatic ring.

Oxidation Pathways of this compound and Related Structures

The benzylic C-H bond in benzylamines is susceptible to oxidation. The oxidation of N-substituted benzylamines can lead to various products, including imines and amides, depending on the oxidant and reaction conditions. For instance, the oxidation of N-(arylsulfonyl)benzylamines using potassium persulfate (K₂S₂O₈) yields N-arylsulfonylimines. beilstein-journals.orgnih.gov Metal-free oxidative coupling of benzylamines to the corresponding imines can be achieved using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. acs.org Furthermore, Lewis acid-catalyzed oxidation of benzylamines with oxidants such as tert-butyl hydroperoxide (TBHP) can produce benzamides. researchgate.net Photocatalytic methods using flavin derivatives have also been employed for the aerobic photooxidation of benzylamines. researchgate.net

Table 2: Oxidation Products of Benzylamine Derivatives

| Starting Material | Oxidant/Catalyst | Product |

|---|---|---|

| N-(Arylsulfonyl)benzylamine | K₂S₂O₈ | N-Arylsulfonylimine beilstein-journals.orgnih.gov |

| Benzylamine | Salicylic acid derivative / O₂ | N-Benzylidenebenzylamine acs.org |

| Benzylamine | ZnBr₂ or FeCl₃ / TBHP | Benzamide (B126) researchgate.net |

Catalytic C-H Functionalization of Benzylamines

Direct functionalization of the C-H bonds in benzylamines represents an atom-economical approach to introduce molecular complexity. rsc.orgresearchgate.net This is often achieved using transition metal catalysis, where a directing group on the amine can facilitate regioselective C-H activation at the ortho-position of the benzyl ring or at the benzylic position. rsc.org For instance, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines has been used for the synthesis of isoquinolines. acs.org Rhodium catalysts have been employed for the ortho-alkylation of benzylamines with alkenes. rsc.org Furthermore, copper-catalyzed C(sp²)-H functionalization of benzylamines using a transient directing group has been developed for sulfonylation. chemrxiv.org The benzylic C(sp³)-H bond can also be functionalized, for example, through arylation via a combination of single electron transfer (SET) and hydrogen atom transfer (HAT) synergistic catalysis. rsc.org

Table 3: Catalytic C-H Functionalization of Benzylamines

| Functionalization | Catalyst | Directing Group Strategy | Product Type |

|---|---|---|---|

| Annulation | Ru(II) | Free amine acs.org | Isoquinolines |

| Alkylation | Rh(I) or Rh(II) | Picolinamide derivative rsc.org | ortho-Alkylated benzylamines |

| Sulfonylation | Cu(II) | Transient imine chemrxiv.org | ortho-Sulfonylated benzylamines |

Debenzylation Strategies

The removal of the benzyl group from N-benzylamines is a critical transformation in organic synthesis, enabling the deprotection of the amine functionality. For this compound, several strategies can be employed, primarily categorized into catalytic hydrogenation and oxidative methods.

Catalytic Hydrogenation: This is a widely used and often "green" method for N-debenzylation due to the straightforward removal and potential for catalyst reuse. nih.govacs.org The most common catalyst is Palladium on carbon (Pd/C). nih.govacs.org However, the strong coordination of the amine substrate and product to the palladium surface can sometimes lead to catalyst deactivation, necessitating higher pressures or temperatures to complete the reaction. nih.govacs.org

To overcome these limitations, mixed catalyst systems have been developed. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. nih.govacs.org This acidic heterogeneous catalyst enhances the efficiency of the reaction, allowing for milder conditions and shorter reaction times. nih.govacs.org Another effective catalyst is Pearlman's catalyst (20% palladium hydroxide (B78521) on carbon), which is known for its selectivity in removing N-benzyl groups in the presence of other sensitive functionalities like benzyl ethers. semanticscholar.org The addition of an acid, such as acetic acid, can also facilitate the N-debenzylation reaction during palladium-catalyzed hydrogenation. nih.gov

Interactive Data Table: Catalytic Hydrogenation Methods for Debenzylation

| Catalyst System | Key Features | Potential Limitations |

|---|---|---|

| Pd/C | Widely used, reusable catalyst. nih.govacs.org | Catalyst deactivation due to amine coordination, may require harsh conditions. nih.govacs.org |

| Pd(OH)₂/C (Pearlman's Catalyst) | High selectivity for N-debenzylation over O-debenzylation. semanticscholar.org | |

| Pd/C and Nb₂O₅/C | Facilitates deprotection under milder conditions. nih.govacs.org | Requires preparation of the mixed catalyst system. |

| Pd(OH)₂/C with Acetic Acid | Acid facilitates the deprotection reaction. nih.gov | Introduction of an acidic medium. |

Oxidative Debenzylation: An alternative to hydrogenation involves the use of oxidizing agents. These methods can be advantageous when other functional groups in the molecule are sensitive to reduction. A variety of oxidants have been reported for the debenzylation of N-benzylamines, including Oxone, N-Iodosuccinimide (NIS), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). nih.govacs.org The mechanism of oxidative debenzylation often involves the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the debenzylated amine and benzaldehyde (B42025). acs.org For example, the use of a bromo radical, generated from the oxidation of bromide by Oxone, can abstract a hydrogen atom from the benzylic position, leading to a benzyl radical that is then oxidized to an iminium cation. acs.org

Conversion to Benzyl Alcohols under Specific Conditions

The direct conversion of a benzylamine, such as this compound, to a benzyl alcohol is not a standard single-step transformation. However, this conversion can be achieved through multi-step synthetic pathways. One plausible route involves the oxidation of the benzylamine to an imine or a related intermediate, followed by hydrolysis and subsequent reduction.

A common strategy for the conversion of amines to carbonyl compounds, which can then be reduced to alcohols, involves an initial oxidation step. For instance, barium manganate (B1198562) is an oxidizing agent that can convert benzylamine to benzaldehyde. wikipedia.org This benzaldehyde can then be reduced to benzyl alcohol using a standard reducing agent like sodium borohydride.

Another conceptual pathway could involve the electrochemical oxidation of the benzylamine. While the direct electrochemical conversion of benzylamines to benzyl alcohols is not extensively detailed, related electrochemical processes provide a basis for this possibility. For example, the electrochemical oxidation of benzyl alcohol can yield benzaldehyde, which can then be reductively aminated to a benzylamine. rsc.org Reversing this logic, a controlled oxidation of the benzylamine could potentially lead to an imine, which upon hydrolysis would yield benzaldehyde. Subsequent reduction would then provide the desired benzyl alcohol.

It is important to note that these are proposed pathways based on known chemical transformations of related functional groups. The specific conditions for the conversion of this compound to benzyl alcohol would require experimental optimization to achieve the desired selectivity and yield, particularly to avoid side reactions such as over-oxidation to benzoic acid. rsc.org

Reactivity Influenced by the Fluoroethyl Group

The presence of the 2-fluoroethyl group in this compound introduces unique reactivity patterns, primarily related to the strong carbon-fluorine bond and the potential for the fluorine atom to participate in reactions.

C-F Bond Activation and Substitution Reactions

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and subsequent substitution a significant synthetic challenge. nih.govnih.gov Nucleophilic substitution of fluoride (B91410) is difficult due to the poor leaving group ability of the fluoride ion and the high basicity of fluoride nucleophiles. ucla.edu

Despite these challenges, several strategies have been developed for C-F bond activation. These include:

Lewis Acid Mediation: Lewis acidic silyl (B83357) cations, which can be generated electrochemically, have been shown to mediate fluoride abstraction, enabling the breaking of stable C-F bonds. rsc.org

Photoredox Catalysis: Organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals, which can then undergo further reactions like hydrodefluorination or cross-coupling. nih.gov

Metalloenzyme-Catalyzed Cleavage: Certain metalloenzymes are capable of catalyzing the cleavage of the C-F bond, offering a biocatalytic approach to defluorination. nih.gov

In the context of this compound, substitution reactions at the carbon bearing the fluorine would likely require harsh conditions or specialized catalytic systems to activate the C-F bond. The high electronegativity of fluorine also influences the reactivity of the adjacent carbon, making it more electrophilic and potentially susceptible to nucleophilic attack if the C-F bond can be sufficiently weakened. stackexchange.com

Neighboring Group Participation in Reactivity

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can significantly increase reaction rates and influence the stereochemistry of the product. wikipedia.orgdalalinstitute.com

In this compound, the fluorine atom, with its lone pairs of electrons, has the potential to act as a neighboring group. Although fluorine is highly electronegative and less willing to share its lone pairs compared to oxygen, its participation in stabilizing a developing positive charge at an adjacent carbon (a carbocation) can occur. stackexchange.com This interaction can lead to the formation of a transient bridged fluoronium ion intermediate.

The consequence of NGP by the fluorine atom would be most pronounced in reactions where a carbocation is formed at the carbon adjacent to the C-F bond. For example, in a nucleophilic substitution reaction where a leaving group is present on the carbon adjacent to the C-F bond, the fluorine atom could participate, leading to retention of stereochemistry. dalalinstitute.com The rate of such a reaction would also be expected to be accelerated compared to a similar system without the participating fluorine atom. dalalinstitute.com

Interactive Data Table: Effects of Neighboring Group Participation by Fluorine

| Phenomenon | Description | Consequence for Reactivity |

|---|---|---|

| Rate Acceleration | The intramolecular nucleophilic attack by the neighboring group is often faster than the intermolecular attack by an external nucleophile. wikipedia.orgdalalinstitute.com | Increased reaction rate. |

| Stereochemical Control | A double inversion mechanism (intramolecular attack followed by intermolecular attack) can lead to overall retention of stereochemistry. dalalinstitute.comchem-station.com | Formation of products with predictable stereochemistry. |

| Formation of Bridged Intermediates | The participation of the fluorine atom can lead to the formation of a cyclic fluoronium ion intermediate. | Can influence the regioselectivity of subsequent nucleophilic attack. |

Degradation Studies in Chemical Systems

Degradation under Halogenation Conditions

The stability of this compound under halogenation conditions is a key consideration in its synthesis, purification, and storage. Halogenating agents can potentially react with the amine functionality or other parts of the molecule, leading to degradation.

Amines are known to react with various halogenating agents. For example, N-chlorosuccinimide and N-iodosuccinimide can effect N-halogenation, which can be a prelude to further reactions like elimination or debenzylation. ox.ac.uk The presence of a benzyl group can also be a site of reaction. For instance, benzyl chloride, a related halogenated compound, is known to undergo auto-condensation in the presence of catalytic impurities, a process that can be inhibited by the addition of small amounts of amines. google.com

In the case of this compound, exposure to strong halogenating agents could lead to several degradation pathways:

N-Halogenation: Reaction at the nitrogen atom to form an N-haloamine.

Ring Halogenation: Electrophilic aromatic substitution on the benzyl ring, although the amine group is an activating group, the reaction conditions will dictate the outcome.

Oxidative Degradation: Some halogenating agents are also strong oxidants and could lead to the oxidative cleavage of the benzyl group or other parts of the molecule.

The specific degradation products would depend on the nature of the halogenating agent, the reaction conditions (temperature, solvent, presence of light), and the presence of any catalysts or impurities.

Theoretical and Computational Investigations of Benzyl 2 Fluoroethyl Amine

Conformational Analysis Studies

The spatial arrangement of atoms in Benzyl(2-fluoroethyl)amine is dictated by a complex interplay of stereoelectronic effects. The conformational landscape of this molecule is largely influenced by the interactions between the fluorine atom and the amino group, particularly upon protonation.

Investigation of the Gauche Effect in Fluoroethylammonium Systems

In substituted ethanes, the relative orientation of vicinal groups is described by the dihedral angle between them. The anti conformation, with a dihedral angle of 180°, is typically favored due to minimized steric hindrance. However, in certain systems, including 1,2-difluoroethane, the gauche conformation (dihedral angle of approximately 60°) is unexpectedly more stable, a phenomenon known as the gauche effect. researchgate.netwikipedia.org

For fluoroethylammonium systems, this effect is particularly pronounced. Theoretical calculations on 2-fluoroethylamine and its protonated analogue show a strong preference for the gauche conformation where the C-F and C-N bonds are gauche to each other. researcher.life This preference is significantly enhanced upon protonation of the amino group. researchgate.netresearcher.life The stabilization of the gauche isomer is attributed to hyperconjugation, where electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche arrangement. wikipedia.org

In the case of this compound, the fundamental principles of the gauche effect observed in simpler fluoroethylamines are expected to hold. The presence of the benzyl (B1604629) group introduces additional steric bulk, but the electronic factors driving the gauche preference for the F-C-C-N moiety are likely to remain dominant.

Role of Intramolecular Hydrogen Bonding in Conformational Preferences

Intramolecular hydrogen bonding can play a crucial role in determining the conformational preferences of flexible molecules. mdpi.com In the context of protonated fluoroethylammonium salts, an intramolecular hydrogen bond between the positively charged ammonium (B1175870) group and the electronegative fluorine atom (N⁺-H···F) is a key stabilizing interaction. nih.govnih.gov This interaction favors a conformation where the fluorine atom and the ammonium group are in close proximity, which aligns with the gauche orientation.

While hyperconjugation provides a significant electronic stabilization for the gauche conformer, the electrostatic attraction inherent in the N⁺-H···F hydrogen bond further reinforces this preference. nih.gov For this compound, upon protonation, the formation of such an intramolecular hydrogen bond would be a significant factor in stabilizing the gauche conformer of the fluoroethylamino moiety.

Influence of Protonation on Molecular Conformation

Protonation of the nitrogen atom in 2-substituted ethylamines induces a significant shift in conformational equilibrium towards the gauche isomer. nih.gov For 2-fluoroethylamine, density functional theory calculations indicate a strong gauche preference in the protonated form. researcher.life This is a general observation for fluorinated alkylammonium salts and is attributed to a combination of intramolecular hydrogen bonding and electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom. nih.govnih.gov

In the case of 2,2-difluoroethylamine (B1345623) hydrochloride, the conformer where both fluorine atoms are gauche to the ammonium group is overwhelmingly favored. nih.gov This "double gauche effect" is found to be predominantly driven by electrostatic interactions, even in aqueous solution where such effects would be attenuated. nih.govbeilstein-journals.org Hyperconjugation and hydrogen bonding are considered to play a secondary, yet still important, role. nih.gov

For this compound, protonation of the secondary amine is expected to have a similar and profound impact on its conformation. The resulting benzyl(2-fluoroethyl)ammonium cation would strongly favor a gauche arrangement of the F-C-C-N⁺ fragment due to the synergistic effects of electrostatic attraction and intramolecular hydrogen bonding.

Quantum Chemical Calculation Methodologies

To quantitatively understand the conformational preferences and electronic properties of this compound, various quantum chemical calculation methodologies are employed. These computational tools provide detailed insights into the molecule's electronic structure and the energetic landscape of its different conformations.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. pnrjournal.comnih.gov DFT calculations, often using hybrid functionals like B3LYP, are effective in determining the relative energies of different conformers and elucidating the factors that govern their stability. nih.govpnrjournal.com

For systems analogous to this compound, such as 2-fluoroethylamine and its derivatives, DFT has been successfully used to calculate the energies of the gauche and anti conformers, both in the neutral and protonated states. researcher.life These calculations consistently show the increased stability of the gauche conformer upon protonation. researcher.life The application of DFT to this compound would allow for a precise quantification of the energy difference between its conformers and an analysis of the geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable structure.

Table 1: Representative DFT-Calculated Energy Differences between Gauche and Anti Conformers of Protonated Fluoroethylamines

| Compound | Method/Basis Set | ΔE (anti - gauche) (kcal/mol) | Reference |

| Protonated 2-fluoroethylamine | DFT | >0 (gauche favored) | researcher.life |

| 2,2-difluoroethylamine HCl | MP2/6-311++g(d,p) | 4.2 | nih.gov |

Note: The data in this table is illustrative of the types of results obtained from DFT calculations on analogous compounds and is not specific to this compound.

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. pnrjournal.comnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilizing energy associated with electron delocalization.

An NBO analysis of this compound would provide a detailed picture of the key hyperconjugative interactions, such as the donation of electron density from σCH orbitals to the σCF and σCN anti-bonding orbitals. This would allow for a quantitative assessment of the electronic factors contributing to the conformational preferences of the molecule.

Table 2: Key NBO Donor-Acceptor Interactions in Gauche-Favored Fluoroalkanes

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Consequence | Reference |

| σC-H | σC-F | Hyperconjugation | Stabilization of gauche conformer | wikipedia.org |

| σC-H | σC-N | Hyperconjugation | Contributes to conformational preference | nih.gov |

Note: This table presents general NBO interactions relevant to the gauche effect in fluoroalkanes and is not based on specific calculations for this compound.

Based on a thorough search of scientific databases and literature, there is currently no specific published research available on the theoretical and computational investigations of this compound concerning its microwave, NMR, or vibrational spectroscopy.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the following requested topics for this specific compound:

Spectroscopic Correlations and Modeling

Vibrational Frequency Analysis and Theoretical Comparisons:No experimental (FTIR, Raman) or theoretical vibrational frequency data for this compound has been reported in the available literature.

To fulfill the request, which requires thorough and scientifically accurate content based on diverse sources, the necessary underlying research data for this compound must first be published within the scientific community.

Applications in Advanced Synthetic and Materials Chemistry Research

Strategic Building Block in Organic Synthesis

In the realm of organic chemistry, Benzyl(2-fluoroethyl)amine is utilized as a strategic precursor for constructing more complex molecular architectures, particularly those containing the valuable fluoroalkylamine motif.

Precursor for Diversely Substituted Fluoroalkylamine Architectures

The this compound framework is an important starting point for the synthesis of a variety of N-(2-fluoroethyl)-substituted compounds. The benzyl (B1604629) group often serves as a protecting group for the secondary amine, which can be readily removed in later synthetic steps via hydrogenolysis. This allows for the selective introduction of the fluoroethylamino group into a target molecule.

The incorporation of a fluoroethyl group can significantly alter the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability. This strategy has been employed in medicinal chemistry to synthesize fluoroalkylamine derivatives of biologically active compounds to modulate their pharmacological profiles. For example, N-(2-fluoroethyl) derivatives of normeperidine and normetazocine have been prepared and studied for their analgesic activities. In these studies, the N-(2-fluoroethyl) moiety was found to influence opiate receptor binding and in vivo activity.

The synthesis of such derivatives often involves the reaction of a precursor molecule with a 2-fluoroethylating agent or the use of this compound itself in nucleophilic substitution or reductive amination reactions.

Intermediate in the Synthesis of Pyrazole (B372694) Derivatives

While not typically a direct intermediate in the initial ring-forming reaction, the structural components of this compound are key substituents in the synthesis of certain functionalized pyrazole derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in pharmaceuticals and agrochemicals.

The most common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.commdpi.comnih.gov Other methods include the reaction of hydrazines with α,β-unsaturated ketones followed by oxidation. nih.gov

In the synthesis of complex pyrazoles like N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine, the pyrazole ring is typically constructed first using a suitable hydrazine. Subsequently, the benzyl and 2-fluoroethyl groups are introduced onto the nitrogen atoms of the pyrazole ring through sequential N-alkylation reactions. For instance, an unsubstituted pyrazole can be alkylated at the 1-position using a reagent like 1-bromo-2-fluoroethane (B107303), followed by benzylation at another position on the ring. Therefore, while this compound itself does not cyclize to form the ring, its constituent groups are crucial for creating the final substituted pyrazole architecture.

Radiochemistry Methodologies for Tracer Development

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research. The introduction of the positron-emitting isotope fluorine-18 (B77423) ([18F]) into biologically active molecules allows for non-invasive imaging of physiological and pathological processes.

Preparation of [18F]-Labeled Fluoroethylated Compounds for Positron Emission Tomography (PET)

The 2-fluoroethyl group is a common feature in many PET radiotracers due to its favorable in vivo stability. The synthesis of [18F]-labeled fluoroethylated compounds, such as Benzyl(2-[18F]fluoroethyl)amine, is a cornerstone of modern radiochemistry. The most prevalent method for this is through nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or triflate) is reacted with cyclotron-produced [18F]fluoride.

For example, the radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a widely used PET tracer for imaging brain tumors, can be achieved via the fluoroalkylation of L-tyrosine using an [18F]fluoroethylating agent. researchgate.net The general strategy involves preparing a precursor such as ethylene (B1197577) glycol ditosylate, which is first reacted with [18F]fluoride to generate 2-[18F]fluoroethyl tosylate in situ. This reactive intermediate is then used to alkylate the target molecule.

Table 1: Typical Conditions for Nucleophilic [18F]-Fluorination

| Parameter | Condition | Purpose |

|---|---|---|

| [18F] Source | Aqueous [18F]Fluoride from [18O(p,n)18F] reaction | High specific activity nucleophilic fluoride (B91410) |

| Catalyst | Kryptofix 222 (K2.2.2) with Potassium Carbonate (K2CO3) | Phase transfer catalyst to activate [18F]fluoride |

| Solvent | Anhydrous aprotic polar solvents (e.g., Acetonitrile (B52724), DMSO) | To ensure reactivity of the "naked" fluoride ion |

| Temperature | 80 - 120 °C | To drive the nucleophilic substitution reaction |

| Precursor | Substrate with a good leaving group (e.g., -OTs, -OMs) | To be displaced by the [18F]fluoride ion |

Development of Novel [18F]-Radiolabeling Strategies

Research in radiochemistry continually seeks to develop more efficient, rapid, and versatile [18F]-radiolabeling methods. A key focus is on the use of high specific activity [18F]fluoride, which is crucial for imaging sensitive targets like receptors. sigmaaldrich.comnih.gov The production of [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron yields a product with very high specific activity, meaning the ratio of radioactive 18F to non-radioactive 19F is extremely high. sigmaaldrich.com

To overcome the low nucleophilicity of fluoride in aqueous solution, the [18F]fluoride is typically activated by azeotropic drying and the addition of a phase transfer catalyst, such as the cryptand Kryptofix 222, in an aprotic solvent. sigmaaldrich.comnih.gov This complex sequesters the potassium counter-ion, leaving a highly reactive, "naked" [18F]fluoride anion for the substitution reaction.

A powerful and increasingly popular strategy is the "building block" or "prosthetic group" approach. In this method, a small, synthetically versatile molecule is first radiolabeled with [18F]. This radiolabeled building block, such as 2-[18F]fluoroethylamine or Benzyl(2-[18F]fluoroethyl)amine, can then be conjugated to a larger, more complex biomolecule (e.g., a peptide or antibody) under mild conditions. This two-step approach is particularly useful for labeling molecules that are sensitive to the harsh conditions often required for direct radiofluorination. nih.gov

Contributions to Materials Science and Engineering

While direct applications of this compound in materials science are not extensively documented, its constituent functional groups—benzylamine (B48309) and fluoroethylamine—are known to be valuable in the design and synthesis of functional polymers and surface coatings.

The benzylamine moiety is a versatile component in polymer chemistry. It can be used as a monomer in the synthesis of polymers like poly(vinyl benzyl amine) and N-benzylmaleimide polymers. researchgate.net These amine-containing polymers are useful as functional supports, scavengers in chemical reactions, and for surface modification. sigmaaldrich.comresearchgate.net For instance, benzylamine has been used to modify alkanethiol monolayers on metal electrodes to create functionalized surfaces. sigmaaldrich.com

On the other hand, the incorporation of fluoroalkyl groups into polymers imparts a range of desirable properties. Fluoropolymers are characterized by high thermal stability, excellent chemical resistance, low surface energy (leading to hydrophobicity and non-stick properties), and low friction coefficients. nih.govwikipedia.org Poly(vinylidene fluoride) (PVDF) and its copolymers are widely used in advanced applications, including membranes for water filtration, components for lithium-ion batteries, and weather-resistant coatings. nih.govarkema.com

Given these characteristics, this compound represents a promising, though currently underexplored, monomer or modifying agent for creating advanced materials. Its polymerization could yield materials that combine the functional handle of the amine group with the unique properties imparted by fluorine, potentially leading to new specialty polymers for coatings, membranes, or biomedical applications.

Chemical Modification of Perovskite Films for Enhanced Stability and Performance

The incorporation of fluorinated amine compounds has emerged as a promising strategy for enhancing the performance and stability of perovskite solar cells (PSCs). Research has focused on the use of molecules containing the 2-fluoroethylamine (FEA) moiety, a core component of this compound, to passivate defects within the perovskite crystal structure. These defects are a primary cause of non-radiative recombination, which limits device efficiency and contributes to degradation over time bohrium.comresearchgate.netelectronicsforu.com.

The introduction of FEA cations into the perovskite film has been shown to effectively suppress non-radiative recombination, leading to a significant improvement in the material's optoelectronic properties bohrium.comelectronicsforu.com. Studies have found that the fluorine atoms from 2-fluoroethylamine distribute throughout the bulk of the perovskite film to the surface bohrium.comresearchgate.net. This distribution allows for more comprehensive defect passivation. The passivation effect leads to an increased carrier lifetime, with one study reporting an improvement to 840.01 ns bohrium.com. Furthermore, the presence of the fluorinated amine at the film-air interface increases the hydrophobicity of the perovskite layer, which enhances its resistance to moisture-induced degradation bohrium.comelectronicsforu.com.

The use of 2-fluoroethylamine hydrochloride (FEACl) as an additive has been particularly effective in stabilizing the desired α-phase of formamidinium lead iodide (FAPbI₃) perovskites, a material favored for its excellent optoelectronic properties but which can suffer from phase instability acs.org. The incorporation of FEACl not only promotes better perovskite crystal growth but also effectively passivates intrinsic defects acs.org. This dual action of enhancing crystallinity and reducing trap states has resulted in champion power conversion efficiencies (PCE) of up to 24.30%, with an impressive fill factor (FF) of 84.37% acs.org. Devices fabricated with these modified perovskite films also exhibit superior environmental stability. For instance, an unencapsulated device containing 2-fluoroethylamine maintained 87% of its initial efficiency after 1200 hours of exposure to an ambient environment bohrium.comelectronicsforu.com. Another study noted that a device with FEACl retained 83.57% of its initial efficiency after 1000 hours of storage at 25 °C and 20–30% relative humidity acs.org.

Performance Enhancement of Perovskite Solar Cells with Fluoroethylamine Additives

| Additive | Key Finding | Achieved Power Conversion Efficiency (PCE) | Reported Stability | Reference |

|---|---|---|---|---|

| 2-fluoroethylamine (1FEA) | Passivates defects throughout the film, increasing carrier lifetime and hydrophobicity. | 23.40% | - | bohrium.com |

| 2,2,2-trifluoroethylamine (3FEA) | Delivers the best environmental stability among tested fluoroethylamines. | - | Maintained 87% of initial efficiency after 1200 hours in ambient environment. | bohrium.comelectronicsforu.com |

| 2-fluoroethylamine hydrochloride (FEACl) | Stabilizes α-FAPbI₃ phase and effectively passivates defects. | 24.30% | Retained 83.57% of initial efficiency after 1000 hours at 25°C and 20-30% RH. | acs.org |

Evaluation as Absorbent Components in CO2 Capture Technologies

Fluoroalkyl-modified amines are being investigated for their potential to enhance the efficiency of CO₂ capture technologies. The incorporation of fluorine into the molecular structure of amine-based absorbents can significantly alter their physical and chemical properties, leading to improved performance in carbon dioxide absorption unipi.it. Research on poly(allylamine) (PAA) grafted with short fluoroalkyl chains has demonstrated a drastic enhancement in CO₂ adsorption capabilities compared to the unmodified polymer unipi.it.

The primary benefit of fluoroalkylation is the generation of additional free volume within the polymer matrix unipi.it. These free volume elements function as new diffusion pathways, allowing CO₂ molecules to more easily access and react with the amine functional groups within the bulk of the material unipi.it. This overcomes a significant limitation in compact polymer systems where CO₂ transport is often restricted, especially at ambient temperatures unipi.it.

Comparison of CO2 Capture Performance in Fluoroalkyl-Modified Polymers

| Material | Description | CO2 Uptake (g CO2 / g PAA at 30°C) | Amine Efficiency Improvement (vs. PAA-C60 at 30°C) | Reference |

|---|---|---|---|---|

| PAA-C60 | Unmodified Poly(allylamine) | 0.081 | Baseline | unipi.it |

| F1-PAA-C60 | Fluoroalkyl-modified Poly(allylamine) - Type 1 | 0.233 | ~3 times higher | unipi.it |

| F2-PAA-C60 | Fluoroalkyl-modified Poly(allylamine) - Type 2 | 0.312 | ~4 times higher | unipi.it |

Catalysis and Reaction Engineering

Role as Ligands in Organometallic Chemistry

The benzylamine motif is a valuable structural component in organometallic chemistry, where the amine can serve as a directing group to facilitate specific chemical transformations. While research specifically detailing this compound as a ligand is limited, the broader class of benzylamine derivatives has been extensively used to direct C-H functionalization reactions, particularly those catalyzed by palladium nih.gov. In these processes, the nitrogen atom of the amine coordinates to the metal center, positioning the catalyst in close proximity to specific C-H bonds on the benzyl group's aromatic ring, thereby enabling their selective activation and functionalization nih.gov.

For example, a Palladium(II)/transient mediator strategy has been developed for the meta-C-H functionalization of benzylamines nih.gov. This method allows for reactions such as arylation, amination, and chlorination to occur at the meta position of the benzene (B151609) ring, a position that is typically difficult to access nih.gov. The benzylamine substrate coordinates to the palladium catalyst, which, in conjunction with specialized 2-pyridone ligands, directs the reaction to the desired site nih.gov. This demonstrates the crucial role of the benzylamine group in controlling the regioselectivity of the catalytic process. Furthermore, benzylamine derivatives have been studied in the context of cyclometalation reactions with metals like cobalt, forming stable metallacycles where the benzylamine acts as a C,N-bidentate ligand . The electronic properties of the benzylamine, which would be influenced by a fluoroethyl substituent, can impact the stability and reactivity of these organometallic complexes.

Investigation in Catalytic Hydrogenation and Alkylation Processes

Benzylamine and its derivatives are frequently involved in catalytic hydrogenation and alkylation processes, both as reactants and as products. One of the most common applications is in reductive amination, where an amine is reacted with a carbonyl compound under a hydrogen atmosphere in the presence of a metal catalyst. For instance, benzylamine can be reacted with ketones like 4'-fluoroacetophenone (B120862) over a palladium nanoparticle catalyst to produce N-alkylated products researchgate.net. This one-pot tandem reaction combines the formation of an imine intermediate with its subsequent catalytic hydrogenation researchgate.net.

The benzyl group itself is often used as a protecting group for amines in multi-step syntheses. After serving its purpose, the benzyl group can be cleanly removed through a process called hydrogenolysis, a specific type of catalytic hydrogenation wikipedia.org. This reaction is typically carried out with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, which cleaves the C-N bond to release the free amine and toluene (B28343) wikipedia.org.

In the context of alkylation, benzylamine serves as a nucleophile for the synthesis of more complex amines. The reaction of benzyl chloride with amines is a standard method for introducing the benzyl group google.com. Conversely, the synthesis of this compound would involve the alkylation of benzylamine with a 2-fluoroethylating agent, or the alkylation of 2-fluoroethylamine with a benzylating agent. These alkylation reactions are fundamental processes in synthetic organic chemistry for constructing C-N bonds.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Greener Synthetic Protocols

The synthesis of fluorinated amines often involves reagents and conditions that are misaligned with the principles of green chemistry. Future research should prioritize the development of more environmentally benign and efficient methods for producing Benzyl(2-fluoroethyl)amine.

Key areas for investigation include:

Flow Chemistry: Continuous-flow microreactors offer enhanced safety, efficiency, and control over reaction parameters, which is particularly advantageous when handling hazardous fluorinating reagents. beilstein-journals.orgvapourtec.comdurham.ac.uk Adapting existing batch syntheses of fluorinated amines to a continuous-flow process could significantly improve the safety and scalability of this compound production. chemistryviews.orgmit.edu This technology allows for the rapid optimization of reaction conditions and can enable the use of otherwise difficult-to-handle reagents in a contained and controlled manner.

Biocatalysis: The use of enzymes, such as transaminases, for the synthesis of benzylamine (B48309) derivatives is a growing area of interest. researchgate.net Research into identifying or engineering enzymes capable of catalyzing the formation of this compound from readily available precursors would represent a significant step towards a highly selective and sustainable manufacturing process. Biocatalytic methods operate under mild conditions and can offer high enantioselectivity, a crucial aspect for pharmaceutical applications. nih.gov

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force to drive reactions, have been successfully applied to the synthesis of fluorinated imines from benzylamines. mdpi.com Exploring the application of ball-milling or grinding techniques for the synthesis of this compound could drastically reduce solvent waste and energy consumption.

Alternative Reagents and Solvents: Moving away from traditional, often hazardous, fluorinating agents and petroleum-derived solvents is a critical goal. Research could focus on utilizing safer, more sustainable reagents, such as those derived from valorizing greenhouse gases like sulfur hexafluoride (SF6). nih.gov Furthermore, exploring reactions in greener solvents like water could simplify product isolation and reduce environmental impact. rsc.org

| Protocol | Potential Advantages | Key Research Challenges |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise control, efficient heat and mass transfer. beilstein-journals.org | Reactor design, optimization of flow parameters (residence time, temperature), prevention of channel clogging. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced waste. researchgate.net | Enzyme discovery and engineering, substrate scope limitations, enzyme stability and cost. |

| Mechanochemistry | Solvent-free, reduced energy consumption, rapid reaction times. mdpi.com | Scalability, reaction monitoring, understanding solid-state reaction mechanisms. |

| Greener Reagents/Solvents | Reduced toxicity and environmental impact, potential for atom economy, simplified workup. nih.govrsc.org | Reagent stability and reactivity, identifying effective and benign solvent systems. |

Investigation of Novel Catalytic Transformations Involving this compound

Benzylamine and its derivatives are versatile building blocks and, in some cases, catalysts in organic synthesis. The electronic properties of the 2-fluoroethyl group—specifically the strong inductive effect of the fluorine atom—could modulate the reactivity of the benzylamine core, opening up new catalytic possibilities.

Future research directions in this area include:

C-H Activation and Functionalization: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis. rsc.org Research has demonstrated the Ru(II)- and Rh-catalyzed C-H activation of benzylamines for the synthesis of complex heterocyclic structures like isoquinolines. rsc.orgacs.orgresearchgate.net Investigating the C-H activation of the benzylic or aromatic positions of this compound could lead to novel pathways for creating complex fluorinated molecules. The electronic influence of the fluoroethyl group may alter the regioselectivity and efficiency of these transformations.

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to drive chemical reactions. researchgate.net Photocatalytic N-alkylation of amines with alcohols and α-C–H functionalization of benzylamines have been reported. researchgate.netthieme-connect.de Exploring the photocatalytic transformations of this compound, such as its reaction with various radical precursors, could unlock new synthetic routes that are inaccessible through traditional thermal methods. researchgate.netacs.org

Asymmetric Catalysis: Chiral fluorinated amines are highly valuable in pharmaceutical development. researchgate.netacs.orgnih.gov this compound could be explored as a precursor to chiral ligands for asymmetric metal catalysis or as an organocatalyst itself. The fluorine atom could influence the conformational preferences and electronic environment of the catalyst, potentially leading to enhanced enantioselectivity in asymmetric transformations. rsc.org

| Transformation Type | Potential Application | Rationale for Investigation |

|---|---|---|

| Aromatic C-H Arylation | Synthesis of complex biaryl amines. | The fluoroethyl group may influence the ortho/meta/para selectivity of the C-H activation step. acs.org |

| Benzylic C-H Functionalization | Direct introduction of functional groups at the α-position to the nitrogen. researchgate.net | Could provide a direct route to α-substituted fluorinated amino alcohols and other valuable synthons. |

| Photocatalytic N-Alkylation | Synthesis of more complex tertiary amines under mild conditions. researchgate.net | Investigating the reactivity of the N-H bond under photocatalytic conditions. |

| Use as a Chiral Ligand | Enantioselective synthesis of high-value chemicals. | The fluorine atom may create unique steric and electronic environments, improving catalytic performance. rsc.org |

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques can provide unprecedented insight into the transient intermediates and transition states involved in reactions of this compound.

Unexplored avenues in this domain are:

¹⁹F-Centered NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. nih.gov Its high sensitivity and large chemical shift dispersion make it an ideal probe for monitoring reaction kinetics and characterizing intermediates. nih.govrsc.org Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR and ¹⁹F-¹³C HSQC, can be used to map out molecular connectivity and elucidate the precise structural changes occurring during a reaction. acs.orgresearchgate.net These techniques can be applied to study the mechanism of catalytic reactions involving this compound, providing data that is difficult to obtain with standard ¹H and ¹³C NMR alone. researchgate.net

Operando Spectroscopy: Combining spectroscopic techniques like NMR or IR with a live reaction setup (operando analysis) allows for the real-time observation of catalyst resting states and reaction intermediates as they form and are consumed. Applying operando NMR to a catalytic transformation involving this compound could provide direct evidence for proposed mechanistic pathways.

Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound and its reaction intermediates. This data can help confirm proposed structures and understand the stability of key species in a catalytic cycle. High-resolution mass spectrometry is crucial for detecting and identifying short-lived, low-concentration intermediates. acs.org

| Technique | Information Gained | Potential Application to this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine environment, reaction kinetics, intermediate identification. nih.govnih.gov | Monitoring fluorination reactions, studying ligand exchange on a metal center, probing protein-ligand interactions. nih.gov |

| 2D NMR (¹H-¹⁹F, ¹⁹F-¹³C) | Detailed structural connectivity, through-bond and through-space correlations. acs.org | Unambiguous structure elucidation of complex reaction products and intermediates. |

| Operando NMR/IR | Real-time concentration profiles of reactants, intermediates, and products. | Identifying catalyst resting states and rate-limiting steps in catalytic cycles. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns, identification of transient species. | Characterizing intermediates in C-H activation or photocatalytic reactions. |

Exploration of Structure-Reactivity Relationships in Complex Chemical Environments

The interplay between a molecule's structure and its chemical reactivity is fundamental to its function. For this compound, the introduction of the 2-fluoroethyl group in place of a simple alkyl or benzyl (B1604629) group can have profound effects on its properties.

Future research should systematically explore these relationships:

Computational Modeling: Quantum mechanical calculations can be used to predict how the 2-fluoroethyl group affects the molecule's properties, such as the basicity (pKa) of the amine, the bond dissociation energy of adjacent C-H and N-H bonds, and its conformational preferences. These computational insights can guide experimental design and help rationalize observed reactivity. researchgate.net

Systematic Derivatization and Kinetic Studies: A key avenue of research is the synthesis of a library of related compounds with systematic variations to the aromatic ring (e.g., introducing electron-donating or electron-withdrawing groups) and the fluoroalkyl chain. By measuring the reaction rates of these derivatives in a model catalytic reaction, a quantitative structure-activity relationship (QSAR) can be established. This would provide deep insight into the electronic and steric effects governing the reactivity of this class of compounds. nih.gov

Solvent and Base Effects: The reactivity of amines is often highly dependent on the solvent and the presence of additives like bases. mdpi.comresearchgate.net A systematic study of how different solvent environments (protic vs. aprotic, polar vs. nonpolar) influence the catalytic transformations of this compound could reveal key non-covalent interactions that control reaction outcomes. The interaction of the fluorine atom with hydrogen-bond-donating solvents, for instance, could be a critical but unexplored factor.

| Study Area | Methodology | Expected Outcome |

|---|---|---|

| Electronic Effects | Synthesis of para-substituted benzylamine analogues (e.g., -OMe, -NO₂); Hammett analysis of reaction rates. | Quantification of how aromatic ring electronics influence reactivity at the amine or benzylic position. |

| Steric Effects | Synthesis of analogues with bulky groups on the aromatic ring or α- to the nitrogen; comparison of reaction efficiencies. | Understanding how steric hindrance impacts catalyst accessibility and reaction rates. |

| Conformational Analysis | Computational modeling (DFT), variable-temperature NMR. | Insight into the preferred 3D structure and how it influences interactions with catalysts or binding sites. |

| Solvent Effects | Kinetic studies in a range of solvents with varying polarity and hydrogen-bonding ability. researchgate.net | Elucidation of the role of solvent in stabilizing transition states and intermediates. |

Q & A

Q. What are the recommended synthetic routes for benzyl(2-fluoroethyl)amine, and how can reaction efficiency be optimized?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-fluoroethyl bromide with benzylamine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) may yield the product. Monitoring reaction progress via TLC or GC-MS is critical to optimize reaction time and temperature . Reductive amination using 2-fluoroethylamine and benzaldehyde with a reducing agent (e.g., NaBH₃CN) in methanol at room temperature could also be explored .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to potential toxicity and volatility, use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store under inert gas (e.g., argon) at 2–8°C to prevent decomposition .

Q. How can the purity of this compound be verified post-synthesis?

Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Compare retention times with standards and confirm molecular weight using high-resolution mass spectrometry (HRMS). NMR (¹H/¹³C) should confirm structural integrity by matching peaks to predicted splitting patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR signals (e.g., fluorine coupling) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic behavior. X-ray crystallography can definitively resolve stereochemical ambiguities, as demonstrated for structurally similar amine-metal complexes .

Q. How can computational modeling predict the biological activity of this compound analogs?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electronic properties. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes or receptors) may reveal binding affinities. Validate predictions with in vitro assays, such as enzyme inhibition or cell viability studies .

Q. What methodologies are effective for analyzing degradation products of this compound under varying pH conditions?

Subject the compound to accelerated stability testing (e.g., 40°C/75% RH) at pH 3–10. Analyze degradation products via LC-QTOF-MS to identify fragments. Quantify hydrolytic pathways (e.g., defluorination or amine oxidation) using kinetic modeling (Arrhenius equation) .

Q. How can the fluorinated moiety in this compound influence its pharmacokinetic properties?

The fluorine atom enhances metabolic stability by resisting CYP450-mediated oxidation. Assess logP (octanol-water partition) to predict membrane permeability. In vivo studies (rodent models) with LC-MS/MS quantification can measure bioavailability and half-life .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst) for yield improvement .

- Structural Confirmation : Combine XRD (for solid-state structure) and solution-state NMR to address discrepancies .

- Data Reproducibility : Cross-validate analytical results with independent techniques (e.g., IR for functional groups, elemental analysis for composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.